molecular formula C27H26N4O4 B2639763 Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-58-9

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2639763
CAS No.: 1112374-58-9
M. Wt: 470.529
InChI Key: PSLUGUMGFDDZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a methoxyphenyl group and a piperazine moiety. Its structure can be represented as follows:

Methyl 3 4 methoxyphenyl 4 oxo 2 4 phenylpiperazin 1 yl 3 4 dihydroquinazoline 7 carboxylate\text{Methyl 3 4 methoxyphenyl 4 oxo 2 4 phenylpiperazin 1 yl 3 4 dihydroquinazoline 7 carboxylate}

Key Structural Components

  • Quinazoline Core : Associated with various biological activities including anti-cancer properties.
  • Piperazine Moiety : Enhances solubility and bioavailability, crucial for therapeutic efficacy.
  • Methoxy Group : Modifies electronic properties, potentially influencing receptor interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • In vitro Studies : In studies involving different cancer cell lines, compounds with similar structures demonstrated significant cytotoxicity, often outperforming standard chemotherapeutics.
CompoundCell LineIC50 (µM)Mechanism
Example AMCF7 (Breast)0.5Caspase activation
Example BA549 (Lung)0.3Cell cycle arrest

Antimicrobial Activity

The compound also shows potential antimicrobial effects. It has been tested against several bacterial strains, revealing significant activity:

  • Bacterial Efficacy : Studies have shown that derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : For example, MIC values were reported as low as 0.004 mg/mL against sensitive strains.
BacteriaMIC (mg/mL)Reference
E. coli0.004
S. aureus0.008
B. cereus0.015

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the quinazoline ring and piperazine moiety in enhancing biological activity. For instance:

  • Piperazine Substituents : Variations in the piperazine structure significantly affect the compound's potency against cancer cells.
  • Methoxy Group Influence : The presence of the methoxy group has been linked to improved interaction with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives including the target compound demonstrated that modifications in the piperazine substituent led to enhanced anticancer activity against various cell lines.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds showed that modifications in the quinazoline core could yield agents effective against resistant bacterial strains.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-22-11-9-21(10-12-22)31-25(32)23-13-8-19(26(33)35-2)18-24(23)28-27(31)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLUGUMGFDDZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.